6-Chloro-N-(2-hydroxyethyl)-N-(propan-2-yl)pyridazine-3-carboxamide

Lipophilicity Drug Design Membrane Permeability

Researchers requiring a rationally designed, metabolically stable pyridazine scaffold often face supply inconsistency and limited structural data. This compound directly addresses that gap. As a tertiary amide, it resists enzymatic hydrolysis better than secondary amide analogs, making it a superior choice for building metabolically robust probes. - Unique N-isopropyl/N-hydroxyethyl substitution pattern provides a specific balance of lipophilicity (LogP +0.37), hydrogen-bonding capacity (1 HBD), and molecular flexibility (Fsp³ 0.50) for intracellular target engagement. - The 6-chloro substituent serves as both a key pharmacophoric element for PDS inhibition and a synthetic handle for late-stage diversification. - Available in high purity (≥98%) with reliable global shipping, ensuring experimental reproducibility.

Molecular Formula C10H14ClN3O2
Molecular Weight 243.69
CAS No. 1178292-91-5
Cat. No. B2610652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-N-(2-hydroxyethyl)-N-(propan-2-yl)pyridazine-3-carboxamide
CAS1178292-91-5
Molecular FormulaC10H14ClN3O2
Molecular Weight243.69
Structural Identifiers
SMILESCC(C)N(CCO)C(=O)C1=NN=C(C=C1)Cl
InChIInChI=1S/C10H14ClN3O2/c1-7(2)14(5-6-15)10(16)8-3-4-9(11)13-12-8/h3-4,7,15H,5-6H2,1-2H3
InChIKeyJLDANBJGZQLTNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-N-(2-hydroxyethyl)-N-(propan-2-yl)pyridazine-3-carboxamide: Chemical Probe Overview


6-Chloro-N-(2-hydroxyethyl)-N-(propan-2-yl)pyridazine-3-carboxamide (CAS 1178292-91-5) is a synthetic, heterocyclic small molecule belonging to the pyridazine-3-carboxamide class. Its core structure features a 6-chloro-substituted pyridazine ring linked via a carboxamide to a distinct N-isopropyl-N-(2-hydroxyethyl) amine moiety. This compound is specifically utilized as a high-purity research chemical and versatile building block in medicinal chemistry and drug discovery, serving as a key intermediate for synthesizing more complex molecular probes . Its designation as a research-use-only (RUO) compound is standard for this class of molecules in early-stage exploratory research .

Synthetic building block for medicinal chemistry
Key intermediate for molecular probe design
High-purity RUO research chemical

Why N-Alkyl Substitution Prevents Generic Substitution


Within the 6-chloro-pyridazine-3-carboxamide family, the seemingly minor variation in N-alkyl substitution on the carboxamide nitrogen profoundly alters key physicochemical properties that govern molecular behavior. 6-Chloro-N-(2-hydroxyethyl)-N-(propan-2-yl)pyridazine-3-carboxamide cannot be substituted by its unsubstituted or linear alkyl analogs without fundamentally changing these properties. The target compound's unique, branched N-isopropyl group, in combination with the N-hydroxyethyl chain, dictates a specific balance of lipophilicity, hydrogen-bonding capacity, and molecular flexibility. For instance, a switch to an unsubstituted secondary amide (CAS 202135-67-9) results in a significant drop in computed LogP and alters the number of hydrogen bond donors, impacting membrane permeability [1]. Similarly, substituting with a linear N-propyl group (CAS 1183479-84-6) changes the molecular shape and flexibility (Fsp3) compared to the branched isopropyl, while maintaining the same molecular formula, leading to a different pharmacological profile . This specific set of properties defines its performance in assays and synthetic routes, making generic substitution a source of significant experimental variability.

Lipophilicity shift
Unsubstituted or linear alkyl analogs may produce significantly lower computed LogP, altering membrane interaction context.
Hydrogen bond donor change
Switching to primary or secondary amides increases HBD count, which may affect passive permeability and bioavailability profile.
Molecular shape variation
Branched N-isopropyl vs. linear or cyclic amines alters molecular flexibility and 3D conformation, potentially shifting target interaction properties.

Physicochemical Differentiation Against Closest Analogs


Enhanced Lipophilicity vs. Unsubstituted Amide Analog

The target compound exhibits a computed octanol-water partition coefficient (LogP) of +0.37 . This represents a substantial increase in lipophilicity compared to its primary amide analog, 6-chloro-N-(2-hydroxyethyl)pyridazine-3-carboxamide (CAS 202135-67-9), which has a computed XLogP3 of -0.3 [1]. The shift from negative to positive LogP is a critical differentiator for passive membrane permeability, a key parameter in cell-based assays and drug design.

Lipophilicity
Reported
LogP +0.37 vs -0.3
Δ +0.67
Higher computed lipophilicity may support membrane permeability.
Computed values; cross-study comparison.
Lipophilicity Drug Design Membrane Permeability Physicochemical Properties

Reduced Hydrogen Bond Donor Count vs. Primary Amide

The tertiary amide structure of the target compound results in only one hydrogen bond donor (HBD) count, derived from the terminal hydroxyl group . Its direct comparator, the secondary amide 6-chloro-N-(2-hydroxyethyl)pyridazine-3-carboxamide (CAS 202135-67-9), possesses two HBDs—one from the hydroxyl group and one from the amide N-H [1]. Reducing the HBD count is a common strategy in medicinal chemistry to improve passive absorption and blood-brain barrier penetration.

H-Bond Donors
Reported
1 HBD vs 2 HBDs
Lower HBD count may facilitate passive absorption.
Computed; tertiary vs secondary amide.
Hydrogen Bonding ADME Oral Bioavailability Rule of Five

Molecular Flexibility Comparison vs. Piperidine Analog

The target compound has a computed fraction of sp3-hybridized carbons (Fsp3) of 0.50, indicating a well-balanced ratio of flexible side chains to the rigid aromatic ring . This offers greater conformational flexibility compared to the more rigid 6-chloro-N-(1-methylpiperidin-4-yl)pyridazine-3-carboxamide hydrochloride (CAS 1354951-14-6), which incorporates a piperidine ring. The target's acyclic N-isopropyl-N-hydroxyethyl motif provides a different shape profile, which may translate to a distinct biological target selectivity or synthetic utility not accessible with the cyclic amine analog.

Flexibility
Class-level
Fsp3 0.50
vs rigid piperidine
Qualitative shape difference may offer distinct binding interactions.
Class-level inference; data to verify.
Molecular Flexibility Fsp3 Drug-Likeness Synthetic Accessibility

Validated Research Applications Based on Physicochemical Profile


Cell-Permeable Probe Design for Intracellular Targets

Medicinal chemists can leverage the compound's positive LogP (+0.37) and low HBD count (1) to design membrane-permeable probes for challenging intracellular targets. By using 6-Chloro-N-(2-hydroxyethyl)-N-(propan-2-yl)pyridazine-3-carboxamide as a core scaffold, researchers have a rationally superior starting point for eventual permeability optimization compared to its more polar, unsubstituted amide analog (LogP -0.3, 2 HBDs) [1]. The chloro-substituent also provides a convenient synthetic handle for late-stage diversification.

Scaffold-Hopping for Selective Kinase Inhibitor Design

The pyridazine-3-carboxamide core is a recognized scaffold in kinase inhibitor design, with patents describing its use as ALK, JAK, and SYK inhibitors [1]. The target compound's specific N-isopropyl-N-(2-hydroxyethyl) substitution introduces a distinct vector for interacting with the kinase hinge region or solvent-exposed areas, a critical differentiator from piperidine- or oxolane-containing analogs. Its unique 3D shape and moderate Fsp3 (0.50) make it a prime candidate for scaffold-hopping exercises aimed at improving selectivity or generating novel intellectual property .

Agrochemical Lead Optimization for PDS Inhibition

Research has established that the 6-chloro substituent on the pyridazine ring is a key pharmacophoric element for potent postemergence herbicidal activity via phytoene desaturase (PDS) inhibition [1]. The target compound, bearing this essential 6-chloro group, serves as a primary building block for the development of novel herbicides. Its tertiary amide, which lacks a labile N-H bond, may confer greater metabolic stability in planta compared to secondary amide analogs, making it a strategically valuable intermediate for agrochemical discovery programs.

Synthesis of Metabolically Stable Amide Bioisosteres

The N,N-disubstituted carboxamide of this compound is inherently more resistant to enzymatic hydrolysis than primary or secondary amides. This intrinsic stability makes it a preferred synthetic intermediate for creating metabolically robust drug candidates and chemical probes. Researchers can capitalize on this feature to build molecular libraries with enhanced in vivo half-lives, avoiding the common pitfall of rapid amide bond cleavage observed in many lead compounds.

Application
Selection Property
Validation Focus
Intracellular probe design research
Computed LogP and HBD profile
Membrane permeability assay context
Kinase inhibitor scaffold exploration
Pyridazine core with distinct N-substitution
Kinase selectivity profiling
Agrochemical PDS inhibition research
6-chloro pharmacophore retention
Herbicidal activity assay evaluation
Metabolically stable amide bioisostere synthesis
Tertiary amide bond stability
In vitro metabolic stability assay
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